molecular formula C8H3ClF2O3 B151284 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride CAS No. 127163-51-3

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Cat. No.: B151284
CAS No.: 127163-51-3
M. Wt: 220.56 g/mol
InChI Key: TWAYOQDEKAESKD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a useful research compound. Its molecular formula is C8H3ClF2O3 and its molecular weight is 220.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYOQDEKAESKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378868
Record name 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127163-51-3
Record name 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a highly reactive acyl chloride that has emerged as a critical building block in modern medicinal chemistry. Its significance lies in the unique properties of the 2,2-difluoro-1,3-benzodioxole moiety, which serves as a bioisostere for the more metabolically labile 1,3-benzodioxole (methylenedioxyphenyl) group. The incorporation of the difluoromethylenedioxy group can enhance metabolic stability and modulate the electronic properties of a molecule, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Chemical Identifiers and Physical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 127163-51-3[1]
Molecular Formula C₈H₃ClF₂O₃[1]
Molecular Weight 220.56 g/mol [1]
Appearance Colourless liquid[2]
Refractive Index 1.5095[2]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing three aromatic protons in the approximate region of 7.5-8.0 ppm. The chemical shifts and coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The carbonyl carbon is expected to resonate in the downfield region, typically around 165-170 ppm. The carbon of the difluoromethylenedioxy group would likely appear as a triplet due to coupling with the two fluorine atoms. Aromatic carbons would resonate in the 110-150 ppm range.

  • ¹⁹F NMR: A single resonance, likely a singlet, would be expected for the two equivalent fluorine atoms of the difluoromethylenedioxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹, which is typical for the C=O stretching vibration of an acyl chloride. Other significant peaks would include C-F stretching vibrations and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion.

Section 2: Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization to introduce the carbonyl chloride group.

Part 2.1: Synthesis of the Precursor 2,2-Difluoro-1,3-benzodioxole

The synthesis of the core structure, 2,2-difluoro-1,3-benzodioxole, can be achieved from 1,3-benzodioxole through a two-step chlorination and fluorination process as detailed in patent literature[3][4].

G cluster_0 Synthesis of 2,2-Difluoro-1,3-benzodioxole 1_3_Benzodioxole 1,3-Benzodioxole 2_2_Dichloro 2,2-Dichloro-1,3-benzodioxole 1_3_Benzodioxole->2_2_Dichloro Cl₂, Radical Initiator (e.g., AIBN), Benzotrifluoride, 80-100°C 2_2_Difluoro 2,2-Difluoro-1,3-benzodioxole 2_2_Dichloro->2_2_Difluoro HF, 0-10°C

Caption: Synthesis of 2,2-Difluoro-1,3-benzodioxole.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole [3]

Step 1: Preparation of 2,2-Dichloro-1,3-benzodioxole

  • To a suitable reactor charged with 1,3-benzodioxole (1.0 mole) and benzotrifluoride (2.0 moles), add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05%).

  • Heat the mixture to 80-100°C.

  • Introduce chlorine gas (2.05 moles) into the reaction mixture over a period of 2-3 hours while maintaining the temperature.

  • After the addition is complete, stir the reaction mass at the same temperature for an additional hour to ensure completion.

  • Cool the reaction mixture to room temperature and purge with nitrogen gas to remove any unreacted chlorine and hydrogen chloride. The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is used directly in the next step.

Step 2: Preparation of 2,2-Difluoro-1,3-benzodioxole

  • In a suitable autoclave, charge the crude solution of 2,2-dichloro-1,3-benzodioxole (from the previous step).

  • Cool the autoclave to 0-10°C and slowly add hydrogen fluoride (4.0 moles).

  • Stir the reaction mixture at 0-10°C for 2-3 hours.

  • After the reaction is complete, carefully vent the excess hydrogen fluoride.

  • Isolate the 2,2-difluoro-1,3-benzodioxole through distillation.

Part 2.2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

The carboxylic acid precursor is synthesized from the corresponding bromo-derivative via a Grignard reaction followed by carboxylation.

G cluster_1 Synthesis of the Carboxylic Acid Precursor 5_Bromo 5-Bromo-2,2-difluoro-1,3-benzodioxole Grignard Grignard Reagent 5_Bromo->Grignard Mg, THF Carboxylic_Acid 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid Grignard->Carboxylic_Acid 1. CO₂ 2. H₃O⁺

Caption: Synthesis of the carboxylic acid precursor.

Part 2.3: Conversion to this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are highly reactive towards moisture, which would lead to hydrolysis back to the carboxylic acid. Therefore, maintaining an inert and anhydrous environment is crucial.

  • Catalytic DMF: DMF acts as a catalyst by reacting with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent and the byproducts (SO₂ and HCl in the case of thionyl chloride) are volatile and can be easily removed.

Section 3: Reactivity and Chemical Transformations

This compound is a classic electrophile at the carbonyl carbon. Its reactivity is dominated by nucleophilic acyl substitution reactions, where the chloride ion acts as a good leaving group.

Part 3.1: Acylation of Amines and Anilines

One of the most common and important reactions of this acyl chloride is the acylation of primary and secondary amines to form amides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.

G cluster_2 Acylation of an Amine Acyl_Chloride This compound Amide Amide Product Acyl_Chloride->Amide Amine R-NH₂ Amine->Amide Base (e.g., Pyridine, Et₃N)

Caption: General acylation reaction with an amine.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. A base is typically added to neutralize the hydrochloric acid byproduct.

Section 4: Applications in Research and Drug Discovery

The unique structural and electronic properties of the 2,2-difluoro-1,3-benzodioxole moiety have made this compound a valuable tool in various research areas, most notably in drug discovery.

Part 4.1: A Cornerstone in the Synthesis of CFTR Modulators

The most prominent application of this compound is as a key intermediate in the synthesis of Ivacaftor (VX-770), a potentiator of the CFTR protein.[5] Ivacaftor is a groundbreaking therapy for cystic fibrosis patients with specific mutations in the CFTR gene. The 2,2-difluoro-1,3-benzodioxole moiety in Ivacaftor is crucial for its activity and pharmacokinetic profile. The synthesis involves the acylation of an aniline derivative with this compound.

The success of Ivacaftor has spurred further research into other CFTR modulators, with many new drug candidates incorporating the 2,2-difluoro-1,3-benzodioxole scaffold.

Part 4.2: Potential in Agrochemicals and Material Science

While its application in pharmaceuticals is well-established, the 1,3-benzodioxole core is also found in a variety of agrochemicals, including insecticides and herbicides. The introduction of the difluoro group can enhance the stability and efficacy of these compounds. Further research may explore the use of this compound in the development of novel agrochemicals.

In material science, the electron-withdrawing nature of the difluoromethylenedioxy group can be exploited to tune the electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Section 5: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If the ventilation is inadequate, use a suitable respirator.

Storage and Disposal:

  • Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Keep the container tightly sealed under an inert atmosphere.

  • Dispose of in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a versatile and highly valuable reagent in modern organic synthesis. Its importance is underscored by its critical role in the synthesis of life-changing pharmaceuticals like Ivacaftor. The unique properties conferred by the 2,2-difluoro-1,3-benzodioxole moiety, particularly its enhanced metabolic stability, make it an attractive building block for the design of new drugs, agrochemicals, and advanced materials. As research in these areas continues to evolve, the demand for and applications of this important chemical intermediate are likely to expand.

References

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermedi
  • PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

  • Aladdin. 2, 2-Difluoro-1, 3-benzodioxole-5-carbonyl chloride, min 97%, 1 gram. [Link]

  • Process for preparing 2,2-difluoro-1,3-benzodioxole. CA2027016C.
  • ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... [Link]

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US5432290A.
  • PubChem. This compound. [Link]

Sources

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly reactive acyl chloride derivative that has emerged as a critical building block in modern medicinal chemistry and drug development. Its molecular architecture, featuring the 2,2-difluorobenzodioxole moiety, offers unique physicochemical properties that are increasingly sought after for optimizing drug candidates. The difluoromethylenedioxy group acts as a bioisosteric replacement for other functionalities, influencing metabolic stability, lipophilicity, and target engagement. The presence of the reactive carbonyl chloride group allows for straightforward covalent modification, primarily through the formation of robust amide bonds, making it an indispensable tool for linking molecular fragments in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its core properties, detailed synthetic protocols grounded in mechanistic principles, and its application in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Physicochemical and Computed Properties

A precise understanding of a compound's properties is fundamental to its application in research. The key identifiers and physicochemical characteristics of this compound are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 220.56 g/mol [1][2][3]
Molecular Formula C₈H₃ClF₂O₃[1][2][3]
CAS Number 127163-51-3[1][2][3]
IUPAC Name This compound[1]
Appearance White to pale brown or pale grey crystals/powder[4]
Purity Typically ≥96-97%[3][4]
XLogP3 3.0[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Canonical SMILES C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F[1]
InChI Key TWAYOQDEKAESKD-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a two-stage process, beginning with the preparation of its carboxylic acid precursor, followed by conversion to the final acyl chloride. Each stage involves specific reaction conditions and mechanistic pathways that are critical for ensuring high yield and purity.

Part 1: Synthesis of the Precursor, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

The most common and efficient route to the carboxylic acid precursor involves a Grignard reaction starting from 5-bromo-2,2-difluoro-1,3-benzodioxole, followed by carboxylation with carbon dioxide.

Causality and Experimental Choice:

  • Grignard Reagent Formation: This classic organometallic reaction is ideal for forming a carbon-carbon bond at an aromatic position. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the cornerstone of the synthesis.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including atmospheric moisture. The use of anhydrous tetrahydrofuran (THF) as a solvent and maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is non-negotiable to prevent quenching the reagent and ensure the reaction proceeds to completion.[5]

  • Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

  • Acidic Workup: A final quench with an acid like HCl protonates the carboxylate salt, yielding the desired carboxylic acid and water-soluble magnesium salts that are easily removed during extraction.[5]

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation & Workup A 5-Bromo-2,2-difluoro- 1,3-benzodioxole B Grignard Reagent A->B  Mg, Anhydrous THF   C Carboxylate Salt B->C  1. CO2 (Dry Ice)  2. Quench   D 2,2-Difluoro-1,3-benzodioxole- 5-carboxylic acid C->D  Aqueous HCl  

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid [5]

  • Apparatus Setup: Assemble a three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Initiation: Charge the flask with magnesium turnings and anhydrous tetrahydrofuran (THF). Add a small amount of 5-bromo-2,2-difluoro-1,3-benzodioxole to initiate the reaction, which may require gentle heating.

  • Grignard Formation: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 5-bromo-2,2-difluoro-1,3-benzodioxole, dissolved in anhydrous THF, dropwise via the addition funnel, maintaining a controlled temperature.

  • Carboxylation: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C in an ice bath. Pass a stream of dry carbon dioxide gas through the solution or, alternatively, slowly pour the Grignard solution over an excess of crushed dry ice.

  • Quenching and Isolation: Once the carboxylation is complete, cautiously quench the reaction mixture with 10% aqueous hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Part 2: Conversion to this compound

The transformation of the carboxylic acid to the highly reactive acyl chloride is most effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Causality and Experimental Choice:

  • Reagent Selection: Thionyl chloride is a superior choice for this conversion. The reaction mechanism involves the formation of a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[6][7]

  • Gaseous Byproducts: A key advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases.[7] This simplifies purification, as the byproducts are easily removed from the reaction mixture by evaporation or under vacuum, driving the reaction to completion according to Le Châtelier's principle.

  • Reaction Conditions: The reaction is typically performed at reflux, either neat or in a non-protic solvent, to ensure a sufficient reaction rate.[6]

G A 2,2-Difluoro-1,3-benzodioxole- 5-carboxylic acid B Reactive Chlorosulfite Intermediate A->B  SOCl₂ (Thionyl Chloride)   C 2,2-Difluoro-1,3-benzodioxole- 5-carbonyl chloride B->C  Nucleophilic attack by Cl⁻   D SO₂ (gas) + HCl (gas) C->D G A 2,2-Difluoro-1,3-benzodioxole- 5-carbonyl chloride C Amide Product (e.g., in Drug Candidate) A->C Acylation Reaction B Primary or Secondary Amine (R-NH₂ or R₂-NH) B->C

Caption: General acylation reaction using the title compound.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a corrosive substance that causes severe skin burns and eye damage. [1]Therefore, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat. [8]* Handling: The compound is moisture-sensitive. The acyl chloride functional group will readily hydrolyze upon contact with water to regenerate the less reactive carboxylic acid. All handling and transfers should be conducted under an inert atmosphere (nitrogen or argon) using dry glassware and syringes. [9]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases. [8][9]Refrigerated storage is recommended to maintain long-term stability. * Disposal: Unused or waste material must be quenched carefully by slowly adding it to a stirred solution of a weak base (e.g., sodium bicarbonate) or an alcohol before disposal according to institutional and local regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility in drug discovery is well-established. Its precise molecular weight of 220.56 g/mol and defined physicochemical properties make it a reliable reagent for complex molecular synthesis. The synthetic pathways to this compound are robust and based on fundamental organic chemistry principles, allowing for its efficient preparation. For researchers and drug development professionals, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in creating the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2, 2-Difluoro-1, 3-benzodioxole-5-carbonyl chloride, min 97%, 1 gram. Retrieved from [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Conversion of Carboxylic Acids to Acid Chlorides. YouTube. Retrieved from [Link]

  • Chem-Supply. (n.d.). MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into.... Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Synthesis and Application of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile compound.

Introduction: The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in drug discovery. The incorporation of the difluoromethylenedioxy group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Specifically, it can enhance metabolic stability by blocking potential sites of oxidative metabolism, and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby affecting receptor binding and oral bioavailability. The carbonyl chloride derivative, this compound, serves as a highly reactive and versatile intermediate for introducing this valuable moiety into a wide range of molecular architectures.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and integration into drug discovery workflows.

PropertyValueSource
CAS Number 127163-51-3[1]
Molecular Formula C₈H₃ClF₂O₃[1]
Molecular Weight 220.56 g/mol [1]
Purity ≥96%[2]
Storage Refrigerated[2]

Below is a two-dimensional representation of the chemical structure of this compound.

G cluster_0 Step 1: Carboxylic Acid Synthesis Start Start Grignard Formation Grignard Reagent Formation Start->Grignard Formation Mg, THF Carboxylation Carboxylation with CO2 Grignard Formation->Carboxylation CO2 Workup Aqueous Workup & Extraction Carboxylation->Workup 10% HCl Isolation Isolation of Carboxylic Acid Workup->Isolation Concentration & Washing End End Isolation->End G cluster_1 Step 2: Acyl Chloride Formation Start Carboxylic Acid Reaction Reaction with Thionyl Chloride Start->Reaction SOCl2, Reflux Workup Removal of Excess SOCl2 Reaction->Workup Rotary Evaporation Product Acyl Chloride Workup->Product G Target_Molecule This compound Coupling_Reaction Amide Bond Formation Target_Molecule->Coupling_Reaction Amine_Building_Block Amine Building Block Amine_Building_Block->Coupling_Reaction CFTR_Corrector CFTR Corrector (e.g., ABBV/GLPG-2222) Coupling_Reaction->CFTR_Corrector Therapeutic_Application Treatment of Cystic Fibrosis CFTR_Corrector->Therapeutic_Application

Sources

An In-depth Technical Guide to the ¹³C NMR of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features, a robust protocol for data acquisition, and a detailed interpretation based on first principles and spectral theory.

Introduction: The Significance of a Fluorinated Benzodioxole Scaffold

2,2-Difluoro-1,3-benzodioxole derivatives are crucial building blocks in modern medicinal and agricultural chemistry.[1] The difluoromethylenedioxy group is a bioisostere of phenols and catechols, offering improved metabolic stability and pharmacokinetic properties. The introduction of fluorine atoms can significantly enhance a molecule's lipophilicity and binding affinity, making these scaffolds highly valuable in drug design.[2]

This compound (C₈H₃ClF₂O₃, CAS 127163-51-3) is a key intermediate, allowing for the facile introduction of this fluorinated scaffold onto various molecular frameworks via acylation reactions.[3][4] Accurate and unambiguous structural characterization is paramount, and ¹³C NMR is the definitive tool for this purpose. However, the presence of fluorine introduces complexities, namely ¹³C-¹⁹F spin-spin coupling, that require a nuanced and expert approach to spectral interpretation. This guide provides that approach.

The Theoretical Framework: Predicting the ¹³C NMR Spectrum

A definitive interpretation of the ¹³C NMR spectrum begins with a robust theoretical prediction. This involves two key pillars: estimating the chemical shifts (δ) for each carbon nucleus and predicting the multiplicity of each signal due to spin-spin coupling with fluorine (J-coupling).

Chemical Shift (δ) Analysis

The chemical shift of each carbon atom is determined by its local electronic environment. We can predict these shifts by starting with a base molecule and applying the known effects of its substituents, a principle known as Substituent Chemical Shift (SCS) additivity.[5]

For our analysis, we will consider 1,3-benzodioxole as the parent structure and analyze the effects of the C-2 difluoro and C-5 carbonyl chloride groups.

  • The Benzene Ring Carbons (C-4 to C-7a): These will resonate in the aromatic region, typically between 110 and 150 ppm.[6]

    • C-1 and C-2 (now C-3a and C-7a): These carbons are bonded to oxygen and will be deshielded, appearing further downfield.

    • -C(O)Cl Group: This is a powerful electron-withdrawing group, which will significantly deshield the attached carbon (C-5) and, to a lesser extent, the ortho (C-4, C-6) and para (C-7a) positions.

    • -OCF₂O- Group: The two oxygen atoms donate electron density into the ring via resonance, which would typically shield the ortho and para positions. However, the highly electronegative fluorine atoms have a strong inductive withdrawing effect, complicating the net electronic contribution.

  • The Carbonyl Carbon (C=O): Carbons in acid chlorides are highly deshielded and typically appear in the 165-185 ppm range.[7] Its precise location will be influenced by conjugation with the aromatic ring.

  • The Difluoromethylene Carbon (CF₂): This carbon is directly attached to two highly electronegative fluorine atoms and two oxygen atoms, leading to a very strong deshielding effect. It is expected to appear significantly downfield, often in the 115-130 ppm range, and will exhibit a very large one-bond coupling to fluorine.

The logical relationship for predicting and assigning the spectrum is outlined in the diagram below.

G cluster_1 Experimental Protocol cluster_2 Spectral Interpretation P1 Substituent Chemical Shift (SCS) Analysis I1 Assign Signals based on δ P1->I1 I3 Cross-Validate with Predicted Data P1->I3 P2 ¹³C-¹⁹F J-Coupling Analysis I2 Confirm Assignments via Multiplicity P2->I2 P2->I3 E1 Sample Preparation E2 ¹³C{¹H} Data Acquisition E1->E2 E2->I1 E3 Advanced Methods (e.g., ¹³C-¹⁹F APT) E3->I2 I1->I2 I2->I3

Caption: Workflow for the analysis of the ¹³C NMR spectrum.

The Critical Role of ¹³C-¹⁹F Coupling

The most informative feature of the spectrum will be the splitting of carbon signals by the two fluorine atoms. ¹⁹F has a nuclear spin (I) of ½ and is 100% abundant, leading to clear coupling patterns. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.

  • One-Bond Coupling (¹JCF): This is very large, typically in the range of 240–320 Hz.[6] The CF₂ carbon signal will appear as a triplet (due to coupling to two equivalent fluorine atoms).

  • Two-Bond Coupling (²JCF): The carbons adjacent to the CF₂ group (C-3a and C-7a) will experience two-bond coupling. This is typically in the range of 20–50 Hz. These signals will also appear as triplets.

  • Three-Bond Coupling (³JCF): The carbons three bonds away (C-4 and C-7) will show smaller couplings, generally in the 5–20 Hz range.

  • Long-Range Coupling (>³J): In conjugated aromatic systems, couplings over four or more bonds are often observed, though they are typically small (0.5–5 Hz).[8][9]

Predicted Spectral Data

Based on the principles of SCS and J-coupling, a predicted ¹³C NMR spectrum for this compound is summarized below. The carbon numbering corresponds to the provided structure diagram.

Caption: Structure of the target molecule.

Carbon AtomPredicted δ (ppm)Predicted MultiplicityPredicted JCF (Hz)Rationale
C=O 168 - 172Singlet-Typical range for an aromatic acid chloride. Electron-withdrawing nature of the ring slightly deshields it.
C-3a, C-7a 145 - 150Triplet²JCF ≈ 20-40 HzAromatic carbons attached to oxygen are deshielded. Will be split into a triplet by the two fluorine atoms two bonds away.
C-5 135 - 140Singlet-Quaternary carbon attached to the electron-withdrawing C(O)Cl group, causing significant deshielding.
CF₂ 120 - 125Triplet¹JCF ≈ 280-320 HzHighly deshielded due to direct attachment to two F and two O atoms. Exhibits a very large one-bond C-F coupling.
C-6 128 - 132Singlet-Aromatic CH carbon ortho to the C(O)Cl group; expected to be deshielded.
C-4, C-7 110 - 115Doublet of Doublets or Multiplet³JCF ≈ 5-15 HzAromatic CH carbons shielded by the ether oxygens. Will show smaller three-bond coupling to the fluorine atoms.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, interpretable data requires a meticulously planned experiment. The following protocol is designed to be self-validating, ensuring data integrity.

Sample Preparation
  • Analyte: Weigh approximately 20-30 mg of this compound. Causality: This mass provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube. Causality: Undissolved solids can degrade spectral resolution by disrupting the magnetic field homogeneity.

NMR Spectrometer Setup and Data Acquisition
  • Experiment: Select a standard proton-decoupled carbon experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Tuning and Matching: Ensure the ¹³C and ¹H channels of the probe are properly tuned and matched for the sample. Causality: Optimal tuning is critical for maximizing sensitivity and ensuring efficient decoupling.

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm. Causality: This width is sufficient to cover the entire expected range from TMS to the carbonyl carbon.

    • Acquisition Time (AQ): ≥ 1.5 seconds. Causality: A longer acquisition time yields better digital resolution, which is essential for accurately resolving small, long-range coupling constants.

    • Relaxation Delay (D1): 5 seconds. Causality: Quaternary carbons, like the carbonyl and C-5, often have long relaxation times. A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.

    • Number of Scans (NS): 128 to 1024, depending on sample concentration. Adjust to achieve a signal-to-noise ratio >20:1 for the weakest expected signal.

Advanced & Self-Validating Experiments

For unambiguous confirmation, especially of the fluorinated carbons, an Attached Proton Test (APT) experiment that is modified for ¹³C-¹⁹F coupling can be invaluable. In a ¹³C-¹⁹F APT spectrum, the phase of the carbon signals depends on the number of attached fluorine atoms.[10]

  • CF₃ and CF carbons: Appear as positive signals.

  • CF₂ and non-fluorinated quaternary carbons (C): Appear as negative signals.

Running this experiment provides a self-validating layer of data: the CF₂ carbon in the target molecule should appear as a negative phased signal, definitively confirming its identity.

Spectral Analysis and Interpretation

The resulting spectrum should be processed with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution. The interpretation should proceed as follows:

  • Identify Key Regions: Locate the downfield carbonyl region (~170 ppm), the aromatic region (110-150 ppm), and the unique CF₂ signal.

  • Assign the CF₂ Triplet: Look for a triplet with a very large splitting (~300 Hz) between 120-125 ppm. This is unambiguously the CF₂ carbon.

  • Assign the Carbonyl Signal: A weak singlet around 170 ppm will correspond to the carbonyl carbon.

  • Assign the C-3a/C-7a Triplet: Identify a triplet in the 145-150 ppm region with a smaller coupling constant (~20-40 Hz). This corresponds to the two equivalent carbons adjacent to the CF₂ group.

  • Assign Remaining Aromatic Signals: Use the predicted chemical shifts and multiplicities to assign the remaining four aromatic carbons. The deshielded C-5 and C-6 will be further downfield than the more shielded C-4 and C-7. The presence of small ³JCF couplings on C-4 and C-7 will be a key confirmation.

Conclusion

The ¹³C NMR spectrum of this compound is rich with structural information, but its correct interpretation hinges on a solid understanding of the profound effects of ¹³C-¹⁹F coupling. By combining theoretical prediction with a robust, self-validating experimental protocol, researchers can achieve unambiguous characterization of this important chemical intermediate. The large, characteristic splitting of the CF₂ carbon and the through-bond coupling to the aromatic ring provide a unique spectral fingerprint, making ¹³C NMR an indispensable tool for quality control and reaction monitoring in syntheses involving this valuable scaffold.

References

  • MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2009). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.
  • PubChem. (n.d.). 2,2-Difluoro-5-formylbenzodioxole. Retrieved from [Link]

  • SciSpace. (n.d.). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Predict the chemical shift for Benzil ¹³C NMR. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0179002). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of.... Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

Sources

IR spectrum of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Signature

This compound is a key chemical intermediate, finding significant application in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its precise molecular structure is critical to the success of subsequent synthetic steps, making robust analytical characterization an indispensable part of quality control and reaction monitoring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of this molecule.

This guide, written from the perspective of a Senior Application Scientist, offers a detailed exploration of the . We will move beyond simple peak identification to explain the underlying principles that govern the spectral features, providing a framework for confident structural verification and impurity detection. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Molecular Architecture and Its Vibrational Implications

To accurately interpret the IR spectrum, one must first understand the distinct structural components of this compound (Molecular Formula: C₈H₃ClF₂O₃).[2][3] The molecule is comprised of three key functional regions, each contributing a unique set of vibrational modes that are detectable by IR spectroscopy.

  • 1,2,4-Trisubstituted Aromatic Ring: This core structure provides a rigid backbone. Its vibrations include characteristic C-H stretching and bending, as well as in-plane stretching of the C=C bonds. The substitution pattern is particularly revealed by out-of-plane bending vibrations in the fingerprint region.[4]

  • Acyl Chloride Group (-COCl): This highly reactive functional group is defined by a carbonyl (C=O) double bond and a carbon-chlorine (C-Cl) single bond. The electronic influence of the adjacent chlorine atom significantly impacts the frequency of the carbonyl stretch, making it a powerful diagnostic tool.[5]

  • Difluoromethylenedioxy Group (-OCF₂O-): Fused to the aromatic ring, this five-membered ring contains two ether-like C-O single bonds and, most notably, two C-F bonds. The high electronegativity of fluorine and its mass result in intense, characteristic absorption bands.[6]

Caption: Molecular structure of this compound.

Decoding the Spectrum: A Region-by-Region Analysis

The causality behind IR spectral interpretation lies in understanding how electronic and mechanical effects within the molecule influence vibrational frequencies. Electron-withdrawing groups, such as chlorine and fluorine, tend to increase the force constant of adjacent bonds through an inductive effect, shifting their absorption to higher wavenumbers.[6][7] Conversely, conjugation can delocalize pi-electrons, slightly weakening a bond and shifting its absorption to a lower wavenumber.[8]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityRationale and Causality
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to MediumThe sp² C-H bonds are stronger than sp³ C-H bonds, causing them to vibrate at a frequency just above the 3000 cm⁻¹ threshold.[4][9]
C=O Stretch Acyl Chloride 1815 - 1785 Strong, Sharp This is a highly diagnostic peak. The strong electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond, increasing its vibrational frequency significantly compared to ketones (~1715 cm⁻¹).[5][7] A weaker overtone band may appear ~1740 cm⁻¹.[5]
Aromatic C=C StretchAromatic Ring1600 - 1585 & 1500 - 1400Medium to StrongThese absorptions arise from the stretching and contracting of the carbon-carbon bonds within the aromatic ring. Multiple bands are typical due to the complex motions of the ring itself.[4][10]
C-F Stretches Difluoromethylenedioxy 1300 - 1100 Very Strong The C-F bond is highly polarized and strong, leading to very intense absorptions. The CF₂ group will exhibit both symmetric and asymmetric stretching modes, often resulting in two strong, distinct peaks.[6]
C-O-C Asymmetric StretchDifluoromethylenedioxy1275 - 1200StrongThis corresponds to the asymmetric stretching of the C-O-C ether-like linkages within the five-membered ring.
C-H Out-of-Plane BendAromatic Ring900 - 800StrongThe position of this C-H "oop" bending is highly diagnostic of the ring's substitution pattern. For 1,2,4-trisubstitution, a strong band is expected in this region.[4]
C-Cl StretchAcyl Chloride750 - 550MediumThe vibration of the heavier chlorine atom against the carbon atom occurs at a much lower frequency. This peak can sometimes be broad.[11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation is founded upon a meticulously executed experimental protocol. Acyl chlorides are moisture-sensitive, and failure to account for this will lead to the formation of the corresponding carboxylic acid, which would corrupt the spectrum.[12] The following protocol utilizes Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation and provides excellent data quality.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is clean. If necessary, clean the crystal with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe, then allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to the ambient air, initiate a background scan. This scan measures the IR spectrum of the atmosphere (CO₂, H₂O) and the instrument itself.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorptions from the compound of interest. A standard acquisition uses 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Sample Application (in a Fume Hood):

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • Critical Control: Due to the compound's reactivity, this step must be performed swiftly to minimize exposure to atmospheric moisture. The use of a fume hood and appropriate personal protective equipment (gloves, safety glasses) is mandatory.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal immediately after the measurement using a suitable solvent (e.g., isopropanol) and a soft wipe to prevent sample residue from contaminating future analyses.

G start Start prep 1. Prepare FTIR & Clean ATR Crystal start->prep background 2. Acquire Background Spectrum (16 scans, 4 cm⁻¹ resolution) prep->background sample 3. Apply Sample to ATR Crystal (Perform in Fume Hood) background->sample acquire 4. Acquire Sample Spectrum (Same parameters as background) sample->acquire process 5. Automatic Background Subtraction acquire->process clean 6. Clean ATR Crystal Thoroughly process->clean end End: Validated Spectrum clean->end

Caption: Experimental workflow for acquiring the ATR-FTIR spectrum.

Validation and Interpretation Insights

A successful analysis will yield a spectrum that aligns with the predictions outlined in the table above. The most prominent and unmistakable features will be the sharp, intense C=O stretch near 1800 cm⁻¹ and the very strong, complex pattern of C-F and C-O stretches between 1300 and 1100 cm⁻¹.

Self-Validation System: The protocol's integrity is validated by the absence of confounding peaks. The most likely impurity is 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, formed via hydrolysis.[13] Its presence would be immediately obvious due to two characteristic absorptions not present in the pure acyl chloride:

  • A very broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[14]

  • A shift of the carbonyl C=O stretch to a lower frequency (typically 1710-1680 cm⁻¹) due to hydrogen bonding in the carboxylic acid dimer.[14]

The absence of these peaks confirms both the structural identity of the acyl chloride and the integrity of the handling and measurement procedure.

Conclusion

The infrared spectrum of this compound is a distinct molecular fingerprint, dominated by a high-frequency acyl chloride carbonyl stretch and intense absorptions from its fluorinated ether moiety. By understanding the causal relationships between molecular structure and vibrational frequencies, researchers can confidently use IR spectroscopy as a primary tool for identity confirmation, purity assessment, and quality control in the development of pharmaceuticals and other advanced materials.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Durig, J. R., & Griffin, M. G. (1977). Vibrational Spectra and Conformational Behavior of Cyclopropylcarbonyl Chloride. The Journal of Chemical Physics. [Link]

  • Schwab, W., et al. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • University of Calgary. Carbonyl compounds - IR - spectroscopy. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • Petz, W., et al. (2017). VIBRATIONAL SCALING FACTORS FOR Rh(I) CARBONYL COMPOUNDS IN HOMOGENEOUS CATALYSIS. ResearchGate. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

  • Capot Chemical Co., Ltd. MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. [Link]

  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

Introduction: The Significance of a Fluorinated Benzodioxole Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple recitation of data to explain the causal mechanisms behind fragmentation patterns. We will construct a predictive framework for its mass spectrum based on first principles and data from analogous structures, and outline a robust experimental protocol for its empirical validation.

This compound (DFBD-COCl) is a specialized organic compound characterized by a benzodioxole core with a difluoromethylenedioxy bridge and an acyl chloride functional group. Its molecular formula is C₈H₃ClF₂O₃, with a monoisotopic mass of approximately 219.97 Da and a molecular weight of 220.56 g/mol [1]. The presence of the difluoromethylenedioxy group is of particular interest in medicinal chemistry and materials science, as this moiety can serve as a bioisostere for other functional groups, potentially enhancing metabolic stability or altering electronic properties[2]. The acyl chloride group makes it a versatile reactive intermediate for synthesizing more complex molecules, such as amides, esters, and ketones, which are common scaffolds in pharmaceutical discovery[3][4].

Understanding the mass spectrometric behavior of DFBD-COCl is critical for reaction monitoring, purity assessment, and structural confirmation during its use in synthesis. This guide provides the theoretical foundation and practical methodology required to confidently analyze this molecule.

Part 1: Theoretical Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing predictable and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of DFBD-COCl is dictated by the relative stabilities of the resulting ions and neutral losses, governed by its distinct functional groups: the acyl chloride and the difluorobenzodioxole ring.

The Molecular Ion (M⁺•)

Upon EI (typically at 70 eV), the molecule will lose an electron to form the molecular ion (M⁺•) at m/z 220 (and 222). A key diagnostic feature will be the isotopic signature of the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit two distinct molecular ion peaks:

  • M⁺•: at m/z 220 (containing ³⁵Cl)

  • [M+2]⁺•: at m/z 222 (containing ³⁷Cl) The relative intensity of the [M+2]⁺• peak will be approximately one-third that of the M⁺• peak, a classic indicator for a monochlorinated compound[5].

Primary Fragmentation Pathways

The initial fragmentation events are driven by the cleavage of the weakest bonds and the formation of the most stable product ions.

  • Loss of Chlorine Radical (α-Cleavage): The Carbon-Chlorine bond in the acyl chloride is relatively weak and its cleavage is a highly favored pathway. This alpha cleavage results in the loss of a chlorine radical (•Cl) to form a resonance-stabilized acylium ion. This is often the most abundant ion (the base peak) in the mass spectra of benzoyl chloride derivatives[6][7][8].

    • [M - Cl]⁺ at m/z 185: This ion, the 2,2-difluoro-1,3-benzodioxole-5-carbonyl cation, is expected to be a major peak in the spectrum.

  • Loss of Carbon Monoxide (Decarbonylation): Following the initial loss of the chlorine radical, the resulting acylium ion (m/z 185) can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO), a common pathway for acylium ions[9].

    • [M - Cl - CO]⁺ at m/z 157: This fragmentation leads to the formation of the 2,2-difluoro-1,3-benzodioxol-5-yl cation.

  • Loss of Difluorocarbene (:CF₂): A characteristic fragmentation for compounds containing a difluoromethylenedioxy group is the expulsion of a neutral difluorocarbene (:CF₂) molecule, a 50 Da loss[10]. This rearrangement can occur from various fragment ions, but is plausible from the [M - Cl - CO]⁺ ion.

    • [M - Cl - CO - CF₂]⁺ at m/z 107: This would correspond to a dihydroxybenzoyl-type cation fragment. This pathway, while documented for related polyfluorinated aromatics, may be less favorable than direct fragmentation of the acyl group.

The predicted primary fragmentation cascade is visualized in the diagram below.

G M Molecular Ion (M⁺•) m/z 220/222 C₈H₃ClF₂O₃⁺• F1 [M - Cl]⁺ m/z 185 C₈H₃F₂O₃⁺ M->F1 - •Cl F2 [M - Cl - CO]⁺ m/z 157 C₇H₃F₂O₂⁺ F1->F2 - CO F3 [M - Cl - CO - CF₂]⁺ m/z 107 C₇H₃O₂⁺ F2->F3 - :CF₂ G cluster_prep 1. Sample & Standard Preparation cluster_gcms 2. GC-MS Acquisition cluster_analysis 3. Data Analysis P1 Dissolve DFBD-COCl in anhydrous ethyl acetate (100 µg/mL) A1 Inject 1 µL into GC-MS system P1->A1 P2 Prepare GC retention index marker solution (e.g., n-alkanes) P2->A1 A2 Separation on a non-polar capillary column (e.g., DB-5ms) A1->A2 A3 Ionization via EI source (70 eV) A2->A3 A4 Mass analysis (e.g., Quadrupole) scanning m/z 40-400 A3->A4 D1 Extract mass spectrum from the DFBD-COCl chromatographic peak A4->D1 D2 Identify molecular ion (m/z 220/222) and confirm Cl isotope pattern D1->D2 D3 Compare experimental fragment ions with predicted fragmentation D2->D3 D4 Search against spectral libraries (NIST, Wiley) for confirmation D3->D4

Sources

Methodological & Application

Application Notes and Protocols: Acylation of Primary Amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,2-Difluoro-1,3-benzodioxole Moiety

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has emerged as a privileged structural motif. This functional group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The acylation of primary amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a robust and versatile reaction for introducing this valuable moiety, leading to the formation of stable amide bonds. These resulting N-substituted-2,2-difluoro-1,3-benzodioxole-5-carboxamides are key intermediates in the synthesis of a wide range of biologically active compounds.[3]

This comprehensive guide provides an in-depth exploration of this pivotal acylation reaction, from its mechanistic underpinnings to detailed, field-proven laboratory protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to successfully implement this chemistry in their synthetic endeavors.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The reaction between this compound and a primary amine proceeds via a classical nucleophilic acyl substitution mechanism. This multi-step process is fundamental to understanding the reaction's kinetics and for optimizing experimental conditions.

The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This initial addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The final step involves the deprotonation of the nitrogen atom by a base, yielding the neutral amide product and a salt byproduct.

The presence of a base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) generated in the final step. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the acylation of primary amines with this compound. The choice between a standard Schotten-Baumann approach and an organic base method will depend on the specific properties of the amine and the desired reaction conditions.

Protocol 1: Schotten-Baumann Conditions

This classic method utilizes a biphasic system of an organic solvent and an aqueous base, which is particularly effective for simple, water-insoluble amines.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.05 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.05 eq) in dichloromethane (DCM).

  • Addition of Acyl Chloride: To the stirring amine solution, add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.

  • Addition of Base: Gradually add a 10% aqueous sodium carbonate solution to the reaction mixture while stirring vigorously. The pH of the aqueous layer should be maintained between 8 and 10.

  • Reaction Monitoring: Stir the reaction mixture for 2-3 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Organic Base in Aprotic Solvent

This method is well-suited for a wider range of amines, including those with functionalities that may be sensitive to aqueous base.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dioxane or Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (2.0 eq) in dioxane or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and acidify to pH 4-5 with 0.5 N HCl. Extract the aqueous phase with DCM (3 x volume).[4]

  • Aqueous Wash: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel.

Caption: A typical experimental workflow for the acylation reaction.

Data Presentation: Representative Yields

The following table provides representative yields for the acylation of various primary amines with this compound, based on typical outcomes for this type of transformation. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

EntryPrimary AmineProductRepresentative Yield (%)
1AnilineN-phenyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide85-95
2BenzylamineN-benzyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide90-98
3CyclohexylamineN-cyclohexyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide88-96
44-FluoroanilineN-(4-fluorophenyl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide82-92

Troubleshooting and Key Considerations

  • Purity of Reagents: The acyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. Ensure that solvents and the amine starting material are dry.

  • Choice of Base: For amines with low nucleophilicity, a stronger, non-nucleophilic organic base like DIPEA may be preferable to TEA. For acid-sensitive substrates, the Schotten-Baumann conditions with a mild aqueous base are advantageous.

  • Reaction Temperature: While these reactions often proceed efficiently at room temperature, for highly reactive amines, initial cooling to 0 °C can help to control the exotherm and minimize side reactions.

  • Workup Procedure: Acidic and basic washes are crucial for removing unreacted starting materials and the base. Ensure complete removal of the base to prevent issues during purification.

  • Purification: The resulting amides are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). For non-crystalline products or to remove closely-related impurities, silica gel column chromatography is the method of choice.

Conclusion

The acylation of primary amines with this compound is a highly reliable and efficient method for the synthesis of N-substituted-2,2-difluoro-1,3-benzodioxole-5-carboxamides. A thorough understanding of the reaction mechanism and careful consideration of the experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

  • U.S. Patent No. US5432290A. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • Canadian Patent No. CA2027016C. (1991). Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895059. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Recent advances on the medicinal chemistry of 1,3-benzodioxole. Expert Opinion on Drug Discovery, 9(4), 421-440.
  • European Patent Office. (2020). (R)-1-(2,2-DIFLUOROBENZO[D][1][4]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. EPO. [Link]

  • U.S. Patent Application No. 17/276,647. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Al-Omair, M. A., et al. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 156-170.

Sources

Application Notes & Protocols: Strategic Use of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl Chloride in the Synthesis of Advanced CFTR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Difluorobenzodioxole Moiety in CFTR Therapeutics

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as an ion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[3] Malfunctions in CFTR lead to dysregulated ion and fluid transport, resulting in the production of thick, sticky mucus, particularly affecting the respiratory and digestive systems.[1][4]

The advent of CFTR modulators—small molecules designed to correct the underlying protein defect—has revolutionized CF treatment.[5] These drugs are broadly classified as "correctors," which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and "potentiators," which enhance the channel's opening probability.[5] A key structural motif present in several highly effective, second-generation CFTR correctors, such as Tezacaftor (VX-661), is the 2,2-difluoro-1,3-benzodioxole group.[4] This moiety plays a crucial role in establishing the molecule's binding affinity and overall pharmacological profile.

The most direct and efficient method for incorporating this critical fragment into a target molecule is through an acylation reaction using 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (DFBCC) . This highly reactive acyl chloride serves as a linchpin in the synthesis of advanced CFTR modulators, enabling the formation of a stable amide bond with key amine-containing intermediates.

This guide provides a detailed technical overview and actionable protocols for the use of DFBCC in the synthesis of CFTR modulator precursors, focusing on the underlying chemical principles, practical execution, and self-validating experimental design.

Core Synthetic Strategy: Amide Bond Formation via Nucleophilic Acyl Substitution

The primary application of DFBCC in this context is the acylation of a nucleophilic amine, typically an aniline or an amino-heterocycle, to form a robust amide linkage. This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices: The use of an acyl chloride like DFBCC is a deliberate strategic choice driven by its high electrophilicity. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This intrinsic reactivity ensures a high conversion rate, often under mild conditions, which is critical when dealing with complex and potentially sensitive molecular scaffolds. While alternative methods, such as coupling the corresponding carboxylic acid with peptide coupling reagents, exist, the acyl chloride route is often favored for its efficiency, atom economy, and straightforward execution, particularly in process chemistry and scale-up operations.[6][7]

The general transformation is illustrated below:

Caption: General acylation reaction workflow.

Experimental Protocol: Synthesis of a Tezacaftor Analog Precursor

This protocol details the synthesis of an N-aryl amide, a core structure in molecules like Tezacaftor, by reacting an aniline intermediate with DFBCC.[8] This procedure is designed to be self-validating through rigorous control of stoichiometry, temperature, and purification.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested PurityNotes
Aniline Intermediate (e.g., Substituted Aniline)VariesVaries>98%Must be dry.
This compound (DFBCC)127163-51-3222.56>97%Moisture-sensitive. Handle under inert gas.[9]
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%Use from a solvent purification system.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8101.19>99.5%Distill from CaH₂ before use.
Hydrochloric Acid (HCl), 1 M aqueous solution7647-01-036.46-For work-up.
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution144-55-884.01-For work-up.
Brine, saturated aqueous solution7647-14-558.44-For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04ACS GradeFor drying.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles

  • Schlenk line or nitrogen/argon manifold

  • Addition funnel or syringe pump

  • Low-temperature bath (ice/water or cryocooler)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

Justification of the Workflow: The following procedure is structured to control the highly exothermic and rapid reaction between the amine and DFBCC. The use of an inert atmosphere prevents the hydrolysis of the acyl chloride. Slow addition at low temperature mitigates side reactions and ensures a high-quality crude product, simplifying subsequent purification. The aqueous work-up is a critical purification sequence designed to remove all water-soluble components, such as the hydrochloride salt of the base and unreacted starting materials.

G A 1. Setup & Inerting - Assemble dry glassware. - Purge with N₂/Ar. B 2. Reagent Preparation - Dissolve amine intermediate (1.0 eq) and base (1.2 eq) in anhydrous DCM. A->B C 3. Reaction Initiation - Cool solution to 0 °C. B->C D 4. DFBCC Addition - Add DFBCC (1.05 eq) solution in DCM dropwise over 30 min. C->D E 5. Reaction & Monitoring - Warm to room temperature. - Stir for 2-4 hours. - Monitor by TLC/LC-MS. D->E F 6. Aqueous Work-up - Quench with water. - Wash sequentially with:  a) 1 M HCl  b) Sat. NaHCO₃  c) Brine E->F G 7. Isolation - Dry organic layer (Na₂SO₄). - Filter and concentrate in vacuo. F->G H 8. Purification - Purify crude solid/oil via silica gel chromatography. G->H I 9. Characterization - Analyze pure product by ¹H NMR, ¹³C NMR, and HRMS. H->I

Caption: Step-by-step experimental workflow.

  • Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add the aniline intermediate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine). Stir until fully dissolved. Add triethylamine (1.2 eq) via syringe.

    • Expertise Note: The base is crucial for scavenging the HCl generated during the reaction. Using a slight excess (1.1-1.3 eq) ensures the reaction medium does not become acidic, which could protonate the starting amine, rendering it non-nucleophilic.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the acylation.

  • DFBCC Addition: In a separate dry flask, dissolve this compound (1.05 eq) in a small volume of anhydrous DCM. Slowly add this solution to the stirred amine solution dropwise via an addition funnel or syringe pump over 20-30 minutes. Maintain the internal temperature below 5 °C.

    • Trustworthiness Note: A slight excess of the acylating agent ensures complete consumption of the potentially more valuable amine intermediate. Slow addition is paramount to prevent the formation of double-acylated or other side products.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and carefully quench by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with saturated brine (to reduce the solubility of organic material in the aqueous phase).

    • Self-Validation: Each wash serves a distinct purpose. Successful removal of impurities at this stage is evidenced by a clean separation of layers and can be checked by TLC analysis of the organic layer after each wash.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

  • Final Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary of a Representative Reaction

The table below outlines typical parameters for the acylation reaction.

ParameterValueRationale
Amine Intermediate 1.0 mmol (1.0 eq)Limiting reagent.
DFBCC 1.05 mmol (1.05 eq)Slight excess to drive the reaction to completion.
Base (TEA) 1.2 mmol (1.2 eq)Scavenges HCl byproduct and prevents amine protonation.
Solvent (DCM) 10 mLAprotic solvent that solubilizes reactants without participating in the reaction.
Temperature 0 °C to Room TemperatureControls exotherm and prevents side reactions.
Reaction Time 2 - 4 hoursTypical duration for complete conversion at room temperature.
Expected Yield 85 - 95%High efficiency is characteristic of this robust reaction.

Conclusion

This compound is a powerful and indispensable reagent for the construction of advanced CFTR modulators. Its high reactivity, when properly managed through controlled reaction conditions, allows for the efficient and high-yielding synthesis of key amide intermediates. The protocol described herein provides a robust, reproducible, and self-validating framework for researchers and drug development professionals. Adherence to these principles of careful stoichiometry, temperature management, and systematic purification will ensure the successful synthesis of target molecules for the advancement of Cystic Fibrosis therapeutics.

References

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications.
  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide. PubChem.
  • ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles. National Institutes of Health (NIH).
  • CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis. MDPI.
  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.
  • US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. Google Patents.
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbuKu776trJRnF8LtESrI8QOl1W2dC1uvv16DFqpoFEomlcPwYWDHGjDFEugu4qN9JoyPywnhIfg_DmrJ__3uwTwvo1nThlTfBJi-gjCJZIZOv5LgQdo13WIUGCffnmpKNE1bX2_G7lZqgVeLRPKoRWCOt
  • CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers Media S.A.
  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. National Institutes of Health (NIH).
  • Molecular prosthetics and CFTR modulators additively increase secretory HCO3− flux in cystic fibrosis airway epithelia. National Institutes of Health (NIH).
  • This compound | CAS 127163-51-3. Santa Cruz Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride in your research. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on managing unreacted starting material and ensuring the purity of your target compounds. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these protocols to your specific experimental context.

Understanding the Chemistry of Removal

This compound is a reactive acyl chloride commonly used in the synthesis of amides and esters.[1] Its reactivity, however, means that any unreacted material present after your primary reaction must be diligently removed to avoid impurities in your final product. The primary impurity of concern is the hydrolysis product, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, formed when the acyl chloride reacts with water.[2]

The successful removal of these species hinges on the significant difference in their chemical properties, which we will exploit in the following protocols. The acyl chloride is a reactive, neutral molecule, while the carboxylic acid is an acidic, polar molecule. This difference in acidity is the cornerstone of our purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary species I need to remove after my reaction with this compound?

You will primarily be dealing with three types of molecules in your crude reaction mixture:

  • Your desired product: This is typically an amide or ester, which is generally of neutral to weakly basic/acidic character.

  • Unreacted this compound: A reactive, neutral molecule.

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: The hydrolysis product of the acyl chloride, which is an acidic impurity.[2]

Q2: How can I quench the unreacted this compound?

Quenching is the process of converting the highly reactive acyl chloride into a less reactive and more easily removable species. This is typically achieved by reacting it with a simple nucleophile.

  • Aqueous Quench: The most common method is to add water or an aqueous solution to the reaction mixture. This rapidly hydrolyzes the acyl chloride to the corresponding carboxylic acid.[3]

  • Alcohol Quench: Alternatively, adding an alcohol like methanol or ethanol will convert the acyl chloride to the corresponding methyl or ethyl ester. This can be advantageous if the resulting ester is more easily separable from your desired product than the carboxylic acid.

Q3: How do I remove the 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid byproduct?

The most effective method is an acid-base liquid-liquid extraction . By washing your organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), you can deprotonate the carboxylic acid. This forms a water-soluble carboxylate salt, which will partition into the aqueous layer, effectively removing it from your organic layer containing your desired product.

Q4: How can I monitor the removal of the unreacted acyl chloride and the carboxylic acid byproduct?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction and purification.

  • Visualization: Since these compounds are aromatic, they can often be visualized under a UV lamp (254 nm).[4]

  • Staining: If UV visualization is not sufficient, various chemical stains can be used. For example, a potassium permanganate stain can be effective, as it reacts with compounds that can be oxidized.[4]

  • Important Note on Acyl Chlorides and TLC: Be aware that acyl chlorides can be unstable on silica gel plates and may partially hydrolyze to the carboxylic acid during TLC analysis, potentially leading to streaking or the appearance of a new spot.[5] It is often more reliable to monitor the disappearance of the starting amine/alcohol and the appearance of the product spot.

Troubleshooting Guide

Issue 1: Emulsion Formation During Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make separating the organic and aqueous layers difficult.

Causality: Emulsions are often caused by the presence of surfactants or fine solid particles at the interface of the two layers. Vigorous shaking of the separatory funnel can also contribute to their formation.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.

  • Centrifugation: If you have access to a centrifuge, spinning the mixture can force the layers to separate.

Issue 2: The Carboxylic Acid Byproduct Remains in the Organic Layer

Causality: This usually indicates that the basic wash was not effective enough to fully deprotonate and extract the carboxylic acid.

Solutions:

  • Multiple Washes: Perform multiple extractions with the basic solution. Two to three washes are typically sufficient.

  • Increase Contact Time: Gently swirl the separatory funnel for a longer period to ensure complete reaction between the base and the carboxylic acid.

Issue 3: Product is Lost During the Basic Wash

Causality: If your desired product has an acidic functional group, it may also be deprotonated and extracted into the aqueous layer during the basic wash.

Solutions:

  • Use a Milder Base: If your product is weakly acidic, use a milder base like sodium bicarbonate, which may selectively deprotonate the more acidic carboxylic acid byproduct.

  • Back-Extraction: If your product is extracted into the aqueous basic washes, you can often recover it. Acidify the combined basic aqueous layers with a strong acid (e.g., HCl) until the solution is acidic (test with pH paper). If your product is not soluble in the acidic aqueous solution, it will precipitate out and can be collected by filtration or extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Quenching and Removal of Unreacted Acyl Chloride

This protocol outlines the standard procedure for quenching the reaction and removing the resulting carboxylic acid.

Workflow Diagram:

Workflow cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Liquid-Liquid Extraction cluster_product Purified Product A Crude Reaction Mixture (Product, Unreacted Acyl Chloride) B Add Quenching Agent (e.g., Water or Methanol) A->B C Stir for 15-30 min at Room Temperature B->C D Transfer to Separatory Funnel with Organic Solvent C->D E Wash with aq. NaHCO3 or 1M NaOH (2-3 times) D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na2SO4 or MgSO4) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: General workflow for quenching and purification.

Step-by-Step Methodology:

  • Cool the Reaction: After your reaction is complete (as determined by TLC or other methods), cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the quenching process.

  • Quenching: Slowly and carefully add either deionized water or methanol to the reaction mixture with stirring. You should observe gas evolution (HCl). Continue stirring for 15-30 minutes at room temperature to ensure all the acyl chloride has reacted.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Gently swirl or invert the funnel, venting frequently to release any CO2 that may have formed. Drain the aqueous layer. Repeat this wash two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your crude product, now free of the acyl chloride and carboxylic acid.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

TLC Monitoring Workflow:

TLC_Workflow A Prepare TLC Plate (Pencil baseline) B Spot Three Lanes: 1. Starting Material (SM) 2. Co-spot (SM + Reaction Mixture) 3. Reaction Mixture (Rxn) A->B C Develop Plate in Appropriate Solvent System B->C D Visualize Plate (UV, then Stain if needed) C->D E Analyze Results: - Disappearance of SM spot - Appearance of Product spot D->E

Caption: Workflow for monitoring reaction progress by TLC.

Step-by-Step Methodology:

  • Prepare the Plate: Using a pencil, gently draw a baseline on a silica gel TLC plate about 1 cm from the bottom.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of your starting amine or alcohol in a suitable solvent and spot it on the baseline.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1, and then carefully spot a small amount of your reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Spot a small amount of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain for further visualization.

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane (Lane 3).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₈H₃ClF₂O₃220.56[7]Reactive, neutral, moisture-sensitive.
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acidC₈H₄F₂O₄202.11[8]Acidic, solid, M.P. 154-157 °C.[9]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • KGROUP. Quenching Reactive Substances. [Link]

  • University of Colorado Boulder. TLC Visualization Methods. [Link]

  • ACS Publications. The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. [Link]

  • PubChem. 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. [Link]

  • Sciencemadness Discussion Board. Acyl chloride on TLC. [Link]

  • Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • National Center for Biotechnology Information. Fluorescence Quenching of Carbonyl-Twisted 5-Acyl-1-dimethylaminonaphthalenes by Alcohols. [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Versatile Building Block

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a fluorinated aromatic acyl chloride that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its utility lies in the unique electronic properties conferred by the difluorobenzodioxole moiety, which can enhance the metabolic stability and binding affinity of target molecules.[3] The compound's core functionality is its highly reactive acyl chloride group, designed to readily couple with nucleophiles such as amines, alcohols, and thiols to form stable amides, esters, and thioesters, respectively.

Given this high reactivity, monitoring reaction progress, identifying products, and quantifying impurities are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice, offering the requisite selectivity and sensitivity for complex reaction mixtures.[4][5] However, the very reactivity that makes this building block so useful also presents distinct analytical challenges. This guide provides a comparative analysis of LC-MS strategies for the characterization of its reaction products, grounded in the principles of reaction chemistry and supported by actionable experimental protocols.

The Central Challenge: Reactivity and Its Analytical Implications

The defining characteristic of an acyl chloride is its electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This reactivity dictates the primary challenge in its analysis: stability in the analytical workflow, particularly in the presence of protic solvents like water or methanol, which are common components of reversed-phase LC mobile phases.

Any direct analysis of the unreacted acyl chloride is often futile, as it will rapidly hydrolyze upon contact with an aqueous mobile phase.[7][8] The reaction is typically instantaneous and exothermic, converting the acyl chloride into its corresponding carboxylic acid.[8] Therefore, a successful analytical strategy must focus not on the starting material itself, but on its expected, stable reaction products.

The primary reaction pathways of interest are:

  • Hydrolysis: Reaction with water to form 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. This is often an unavoidable side-product or the result of a deliberate reaction quench.[9]

  • Aminolysis: Reaction with primary or secondary amines to form stable amides.

  • Alcoholysis: Reaction with alcohols to form stable esters.

The following diagram illustrates these fundamental transformations, which form the basis of our analytical approach.

G cluster_reactants Reactants cluster_products Stable Products for LC-MS Analysis AcylChloride 2,2-Difluoro-1,3-benzodioxole- 5-carbonyl chloride CarboxylicAcid Carboxylic Acid Derivative (Hydrolysis Product) AcylChloride->CarboxylicAcid Hydrolysis Amide Amide Derivative AcylChloride->Amide Aminolysis Ester Ester Derivative AcylChloride->Ester Alcoholysis H2O Water (H₂O) Amine Amine (R-NH₂) Alcohol Alcohol (R-OH)

Caption: Key reaction pathways of the acyl chloride starting material.

Comparative LC-MS Methodologies: A Fork in the Analytical Road

Researchers are typically faced with two scenarios: confirming the consumption of the starting material via its hydrolysis product or characterizing the intended amide or ester product. Each scenario benefits from a tailored LC-MS approach.

Method A: Indirect Monitoring via the Hydrolysis Product

This strategy is employed when the primary goal is to confirm that the acyl chloride has been consumed. By quenching a small aliquot of the reaction mixture with water, any remaining acyl chloride is quantitatively converted to 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. The disappearance of this peak over time provides a reliable proxy for reaction completion.

  • Expertise & Causality: This approach simplifies the analysis by converting a highly reactive, unstable species into a single, stable, and readily analyzable product. The carboxylic acid is significantly more polar than the parent acyl chloride and most amide/ester products, leading to earlier elution on standard C18 columns. This often moves it away from less polar byproducts, simplifying chromatography. For mass spectrometry, the carboxylic acid readily deprotonates in negative ion mode to form [M-H]⁻ ions or protonates in positive ion mode to form [M+H]⁺ ions, offering flexibility in detection.

Method B: Direct Analysis of Amide and Ester Products

This is the most common scenario, focusing on the identity and purity of the desired reaction product. Unlike the acyl chloride, the resulting amides and esters are generally stable in typical LC-MS mobile phases, allowing for direct analysis.

  • Expertise & Causality: The choice of chromatographic conditions is critical. While a standard C18 column is often sufficient, the presence of fluorine atoms in the analyte suggests that a Pentafluorophenyl (PFP) column could provide alternative selectivity and potentially sharper peaks due to specific interactions between the fluorinated analyte and the stationary phase.[10] For detection, positive mode electrospray ionization (ESI+) is generally preferred for amide and ester derivatives, as the nitrogen in the amide or the carbonyl oxygen can be readily protonated to form [M+H]⁺ ions, leading to high sensitivity.[11]

Experimental Data & Protocols

A self-validating analytical system requires robust, repeatable protocols and a clear understanding of the expected results. The following tables and protocols provide the foundation for such a system.

Data Summary: Expected Mass Spectrometry Analytes

The table below summarizes the key m/z values for the primary species of interest. High-resolution mass spectrometry is recommended to confirm elemental composition.

Compound NameMolecular FormulaMol. Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
This compoundC₈H₃ClF₂O₃220.56220.98 (transient)N/A
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acidC₈H₄F₂O₄202.11203.02201.00
N-Benzyl-2,2-difluoro-1,3-benzodioxole-5-carboxamideC₁₅H₁₁F₂NO₃291.25292.08290.06
Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylateC₉H₆F₂O₄216.14217.03N/A

Note: The table uses Benzylamine and Methanol as representative nucleophiles for illustration.

Experimental Workflow Overview

The general workflow for analyzing these reaction products is outlined below.

G Start Reaction Mixture Aliquot Quench Quench Reaction (e.g., with H₂O or buffer) Start->Quench Dilute Dilute with Mobile Phase Component (e.g., ACN) Quench->Dilute Filter Filter Sample (0.22 µm PTFE) Dilute->Filter Inject Inject into LC-MS Filter->Inject Acquire Data Acquisition (Full Scan & MS/MS) Inject->Acquire Analyze Data Analysis (Peak Integration, Mass Extraction) Acquire->Analyze Report Generate Report Analyze->Report

Caption: General experimental workflow for LC-MS analysis.

Protocol 1: LC-MS Analysis of the Hydrolysis Product

Objective: To quantify the conversion of the acyl chloride to its carboxylic acid.

  • Sample Preparation:

    • At a designated time point, withdraw 10 µL of the reaction mixture.

    • Immediately quench by adding it to 990 µL of a 50:50 acetonitrile/water solution in a 1.5 mL microcentrifuge tube. Vortex thoroughly. This 1:100 dilution also ensures complete hydrolysis of any remaining acyl chloride.

    • Perform a further 1:10 dilution by taking 100 µL of the quenched solution and adding it to 900 µL of 50:50 acetonitrile/water.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI Positive & Negative):

    • Ionization Mode: ESI Positive and Negative (separate runs or polarity switching).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Gas Temperature: 325 °C.

    • Key Ions to Monitor: [M+H]⁺ at m/z 203.02 and [M-H]⁻ at m/z 201.00.

    • MS/MS: For confirmation, isolate the parent ion and apply collision energy (e.g., 10-20 eV) to observe characteristic fragments.

Protocol 2: Analysis of an Amide Reaction Product (Illustrative Example)

Objective: To identify and assess the purity of N-Benzyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide.

  • Sample Preparation:

    • At the end of the reaction, withdraw 10 µL of the mixture.

    • Dilute in 990 µL of acetonitrile. Vortex thoroughly.

    • Perform further serial dilutions as needed to fall within the detector's linear range.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC Conditions:

    • Column: C18 or PFP, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI Positive):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Key Ion to Monitor: [M+H]⁺ at m/z 292.08.

    • MS/MS: Isolate m/z 292.08 and apply collision energy (e.g., 15-30 eV) to confirm identity via fragmentation.

Data Interpretation: Understanding the Fragmentation

Trustworthy identification relies on matching both the retention time and the mass spectral fragmentation pattern with an authentic standard. In its absence, predicting fragmentation based on chemical principles is a powerful tool.[12][13] The amide bond is a common site of cleavage in collision-induced dissociation (CID).

For N-Benzyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide, the expected fragmentation in MS/MS would involve cleavage of the amide bond, leading to two primary fragment ions.

G Parent Parent Ion [M+H]⁺ m/z 292.08 Frag1 Benzodioxole Carbonyl Fragment m/z 185.01 Parent->Frag1 Cleavage of C-N amide bond Frag2 Tropylium Ion m/z 91.05 Parent->Frag2 Cleavage of C-N amide bond + rearrangement

Caption: Predicted major fragmentation pathway for the N-benzyl amide derivative.

The observation of the benzodioxole carbonyl fragment (m/z 185.01) is highly diagnostic for the core structure, while the fragment at m/z 91.05 is the characteristic tropylium ion from the benzyl group. The presence of both confirms the structure of the desired product.

Conclusion and Recommendations

The successful LC-MS analysis of reactions involving this compound hinges on a strategy that embraces its inherent reactivity. Direct analysis of the acyl chloride is impractical; instead, robust methods should focus on its stable, converted products.

  • For Reaction Monitoring: An indirect approach, analyzing the formation of the hydrolysis product (2,2-difluoro-1,3-benzodioxole-5-carboxylic acid) after a controlled quench, is the most reliable and straightforward method to determine the consumption of the starting material.

  • For Product Identification: Direct analysis of the stable amide or ester products is recommended. A C18 column is a robust starting point, but a PFP column should be considered as an orthogonal alternative for these fluorinated compounds. MS/MS fragmentation is essential for definitive structural confirmation.

By selecting the appropriate analytical strategy based on the experimental goal, researchers can generate accurate, reliable, and self-validating data, accelerating their research and development efforts in this important area of chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1946–1953. Available from: [Link]

  • Moody, D. H., et al. (2009). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 43(22), 8617–8623. Available from: [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Munley, S. W., et al. (2021). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]

  • Wikipedia. Benzoyl chloride. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228. Available from: [Link]

  • Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Available from: [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Syngene International Ltd. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: Essential Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development and chemical synthesis requires not only innovative science but also an unwavering commitment to safety. As your partner in the laboratory, we believe that providing value extends beyond the product itself into ensuring you can handle our reagents with the utmost confidence and protection. This guide offers a detailed, experience-driven protocol for the safe handling of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, a valuable but hazardous intermediate. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Critical Hazard Profile: Why This Compound Demands Respect

Understanding the "why" is the foundation of any robust safety protocol. This compound (CAS No: 127163-51-3) is not merely an irritant; it is classified under GHS as Skin Corrosion/Irritation Category 1B , meaning it causes severe skin burns and eye damage[1]. The primary driver of this hazard is the acyl chloride functional group.

Causality of Hazard: Acyl chlorides are highly reactive towards nucleophiles. The most common nucleophile in a laboratory environment is water—present in the atmosphere, on skin, and in the eyes. The reaction of this compound with water is a vigorous, exothermic hydrolysis that produces the corresponding carboxylic acid and steamy, corrosive hydrogen chloride (HCl) gas[2][3].

Therefore, your safety strategy must account for two distinct but related threats:

  • Direct Contact: The compound itself is corrosive and can cause immediate, severe chemical burns.

  • Inhalation/Indirect Contact: The HCl gas produced upon contact with moisture is also highly corrosive to the respiratory tract, eyes, and skin[4].

Engineering Controls: Your First and Most Important Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for mitigating the risks of this compound is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and the HCl gas produced, preventing inhalation exposure[5].

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function[6].

  • Proximity to Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed, within a 10-second travel distance from the workstation[7].

Personal Protective Equipment (PPE): A Multi-Layered Barrier

Given the severe corrosive nature of this compound and its hydrolysis by-product, a comprehensive PPE ensemble is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection: A Dual-Barrier Approach

Because the compound can cause severe eye damage, and splashes are a significant risk, standard safety glasses are insufficient.

  • Primary Protection: Wear tight-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards[4][7].

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier[5][7].

Skin and Body Protection: Resisting Chemical Attack

Your choice of gloves and lab coat must be based on chemical compatibility.

  • Hand Protection: Wear chemical-resistant gloves tested according to EN 374. Given that aromatic and halogenated hydrocarbons can attack many glove materials, selecting the right type is crucial[8]. Double-gloving is highly recommended to provide additional protection and allow for safe removal of the outer glove if contamination occurs.

    • Recommended Glove Materials: Nitrile or neoprene gloves are generally recommended for handling corrosive chemicals and acyl chlorides[5]. However, always consult the glove manufacturer's specific chemical resistance data.

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities (>50g) or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required. For significant scale-up operations, a full chemical-resistant suit may be necessary[9].

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Respiratory Protection: Guarding Against Corrosive Vapors

Respiratory protection is necessary if engineering controls are insufficient or during emergency situations.

  • Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: For weighing large quantities, in case of a spill outside the fume hood, or if you experience any stinging of the nose or eyes (a sign of exposure), a respirator is essential[10].

  • Respirator Type: Use a NIOSH-approved air-purifying respirator equipped with an acid gas (e.g., for hydrogen chloride) and organic vapor combination cartridge[4][11]. For higher-level protection, a Type ABEK-P2 (EU) or OV/AG/P99 (US) respirator cartridge is recommended[11].

PPE Summary Table
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1 g Goggles & Face ShieldDouble Nitrile/NeopreneFR Lab CoatNot required in fume hood
Reaction Setup <50 g Goggles & Face ShieldDouble Nitrile/NeopreneFR Lab Coat & Chem-Resistant ApronNot required in fume hood
Large Scale / Transfer Goggles & Face ShieldDouble Nitrile/NeopreneChemical Resistant SuitAir-purifying respirator with Acid Gas/Organic Vapor cartridge
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/NeopreneChemical Resistant SuitAir-purifying respirator with Acid Gas/Organic Vapor cartridge

Procedural Discipline: The Key to Self-Validating Safety

The order in which you don and doff your PPE is as important as the equipment itself. A flawed procedure can lead to contamination and exposure.

Experimental Workflow for PPE Usage

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Quantity, Task, Environment) Select_PPE 2. Select Appropriate PPE (Refer to Summary Table) Risk_Assessment->Select_PPE Defines requirements Inspect_PPE 3. Inspect PPE for Damage (Gloves, Goggles, etc.) Select_PPE->Inspect_PPE Ensures integrity Donning 4. Don PPE (Correct Sequence) Inspect_PPE->Donning Proceed if OK Handling 5. Handle Chemical in Fume Hood Donning->Handling Doffing 6. Doff PPE (Contamination Control) Handling->Doffing Decon 7. Decontaminate Reusable PPE Doffing->Decon Disposal 8. Dispose of Single-Use PPE as Hazardous Waste Doffing->Disposal Wash 9. Wash Hands Thoroughly Decon->Wash Disposal->Wash

Caption: PPE workflow from risk assessment to final hand washing.

Step-by-Step Donning (Putting On) Protocol
  • Lab Coat/Apron: Secure your lab coat completely. If required, don your chemical-resistant apron.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Goggles and Face Shield: Put on your chemical splash goggles first, ensuring a snug fit. Then, place the face shield over the goggles.

  • Gloves: Don the inner pair of gloves. Then, carefully pull the outer pair of gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing (Taking Off) Protocol

This sequence is designed to prevent contact between contaminated PPE and your skin.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Grasp the outside of one glove cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in a designated hazardous waste container[9].

  • Face Shield and Goggles: Remove the face shield by handling the headband. Then, remove the goggles. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton your lab coat. As you remove it, roll it away from your body, keeping the contaminated outer surface contained. Place it in a designated laundry receptacle or disposal bag.

  • Respirator (if worn): Remove the respirator last.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[6][7].

Decontamination and Disposal Plan

  • Single-Use PPE: All disposable items, such as gloves and any contaminated wipes, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container[7]. Do not discard them in the regular trash.

  • Reusable PPE: Goggles and face shields must be decontaminated after use according to your institution's standard operating procedures.

  • Spill Management: In the event of a spill, evacuate the area and alert your safety officer. Cleanup should only be performed by trained personnel wearing the appropriate level of PPE, as outlined in the summary table. Use an inert absorbent material to contain the spill. Do not use water, as this will generate large amounts of HCl gas[11].

By integrating these protocols into your daily workflow, you build a system of safety that is both robust and reliable. Your well-being is paramount to scientific discovery.

References

  • ChemOnT. (n.d.). MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. Source: ChemOnT, URL: [Link].

  • National Center for Biotechnology Information. (n.d.). This compound. Source: PubChem, URL: [Link].

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Source: Chemos, URL: [Link].

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Source: NMSU Safety, URL: [Link].

  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Source: Chemguide, URL: [Link].

  • BASF. (2026). Safety data sheet. Source: BASF, URL: [Link].

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Source: Chemistry LibreTexts, URL: [Link].

  • National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Source: PubChem, URL: [Link].

  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Water, Alcohols and Phenol. Source: Chemguide, URL: [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.